N-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a synthetic compound with potential applications in medicinal chemistry. It features a complex molecular structure that incorporates various functional groups, making it of interest for research and development in pharmacology.
The compound can be sourced from chemical suppliers and databases such as PubChem and BenchChem, which provide detailed information regarding its properties, synthesis, and potential applications. Its molecular formula is , with a molecular weight of approximately 401.46 g/mol.
This compound falls under the category of organic compounds, specifically within the realm of sulfonamides and carboxamides. It is characterized by the presence of a thiophene ring, which is a five-membered aromatic ring containing sulfur, alongside various aromatic substituents.
The synthesis of N-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. Common methods include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yields and purity.
The molecular structure of N-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can be represented as follows:
InChI=1S/C20H20FN3O3S/c1-11-17(19(25)23-14-7-5-13(21)6-8-14)18(24-20(28)22-11)12-4-9-15(26-2)16(10-12)27-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,28).This InChI string provides a unique identifier for the compound's structure.
The compound may undergo various chemical reactions including:
Technical details such as reaction mechanisms and conditions are essential for understanding its reactivity.
The mechanism of action for N-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide may involve interactions with biological targets such as enzymes or receptors.
Data on binding affinities and biological assays would provide further insight into its mechanism of action.
The physical properties include:
Key chemical properties include:
Relevant data from studies on stability and reactivity should be referenced for comprehensive understanding.
N-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide has potential applications in:
Research into its efficacy and safety profiles will determine its viability as a candidate for further development in these fields.
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5